molecular formula C39H42O14 B146682 chloramultilide C CAS No. 1000995-48-1

chloramultilide C

Cat. No.: B146682
CAS No.: 1000995-48-1
M. Wt: 734.7 g/mol
InChI Key: VAOZXVGMCZGLOH-BQPKVCGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloramultilide C is a natural product found in the plant Chloranthus japonicus. It is classified as a triterpenoid, a type of chemical compound that is derived from terpenes and contains three terpene units. The molecular formula of this compound is C39H42O14, and it has a molecular weight of 734.74240 g/mol . This compound is known for its complex structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloramultilide C is primarily obtained from natural sources, specifically from the plant Chloranthus japonicus. The extraction process involves the use of methanol to extract the compound from dried and powdered plant material . The methanolic extract is then subjected to various chromatographic techniques to isolate and purify this compound.

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is mainly obtained through extraction from natural sources, and its complex structure poses challenges for large-scale synthetic production.

Chemical Reactions Analysis

Types of Reactions: Chloramultilide C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of multiple functional groups in its structure, such as hydroxyl groups, carbonyl groups, and ester linkages.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce carbonyl groups in the compound.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkages, with reagents such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOCH2CH3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Chloramultilide C has several scientific research applications due to its unique structure and potential biological activities:

Mechanism of Action

The exact mechanism of action of chloramultilide C is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines and enzymes . Additionally, its anticancer activity could be related to the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Chloramultilide C can be compared with other similar compounds, such as:

This compound stands out due to its unique structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

(1S,2S,4S,5S,7R,8S,9R,10S,16R,28E,33S,34S,36R,37R)-4,9,10,33-tetrahydroxy-1,8,13,29-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H42O14/c1-15-7-8-49-25(40)5-6-26(41)50-13-17-18-11-23-34(3,19-9-22(19)37(23,47)14-51-30(15)42)24-12-36(46)21-10-20(21)35(4)29(36)28(38(18,24)52-32(17)44)27-16(2)31(43)53-39(27,48)33(35)45/h7,19-24,33,45-48H,5-6,8-14H2,1-4H3/b15-7+/t19-,20-,21+,22+,23-,24+,33-,34+,35+,36+,37+,38+,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOZXVGMCZGLOH-BQPKVCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCOC(=O)CCC(=O)OCC2=C3CC4C(C5CC5C4(COC1=O)O)(C6C3(C7=C8C(C9CC9C8(C6)O)(C(C1(C7=C(C(=O)O1)C)O)O)C)OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\COC(=O)CCC(=O)OCC2=C3C[C@@H]4[C@]([C@@H]5C[C@@H]5[C@]4(COC1=O)O)([C@H]6[C@@]3(C7=C8[C@]([C@@H]9C[C@@H]9[C@]8(C6)O)([C@H]([C@@]1(C7=C(C(=O)O1)C)O)O)C)OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H42O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
chloramultilide C
Reactant of Route 2
chloramultilide C
Reactant of Route 3
chloramultilide C
Reactant of Route 4
chloramultilide C
Reactant of Route 5
chloramultilide C
Reactant of Route 6
chloramultilide C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.